![molecular formula C17H18BrNO4S B1679123 (S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid CAS No. 199850-67-4](/img/structure/B1679123.png)
(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid
Overview
Description
- PD-166793 is a potent, selective, orally active inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes involved in extracellular matrix remodeling and play crucial roles in various physiological and pathological processes.
- PD-166793 exhibits nanomolar potency against MMP-2, MMP-3, and MMP-13 (IC50 values of 4, 7, and 8 nM, respectively) and micromolar potency against MMP-1, MMP-7, and MMP-9 (IC50 values of 6.0, 7.2, and 7.9 μM, respectively) .
- It has been studied for its effects on left ventricular remodeling and dysfunction in a rat model of progressive heart failure .
Scientific Research Applications
- PD-166793 has been investigated in several areas:
Cardiovascular Research: Its potential role in attenuating left ventricular remodeling and dysfunction in heart failure models .
Cancer Research: MMP inhibitors like PD-166793 are explored for their anti-metastatic properties.
Inflammation and Tissue Remodeling: MMPs are implicated in tissue repair and inflammation.
Drug Development: PD-166793’s selectivity against specific MMPs makes it valuable for drug discovery.
Safety and Hazards
4-Bromobiphenyl is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating potential hazards if ingested, harmful to aquatic life, can cause eye damage and skin irritation, and may cause respiratory irritation . The specific safety and hazard information for “(S)-2-(4’-Bromo-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid” is not available in the sources I have access to.
Mechanism of Action
- PD-166793 inhibits MMPs by binding to their active sites, preventing proteolytic degradation of the extracellular matrix.
- Molecular targets include MMP-2, MMP-3, and MMP-13.
- Pathways involved may include tissue remodeling, angiogenesis, and inflammation.
Biochemical Analysis
Biochemical Properties
PD-166793 interacts with various enzymes and proteins, particularly the Matrix Metalloproteinases (MMPs). It displays high affinity for MMP-2, MMP-3, and MMP-13, with IC50 values of 4, 7, and 8 nM respectively . It also exhibits more than 750-fold selectivity over MMP-1, -7, and -9 .
Cellular Effects
PD-166793 has significant effects on various types of cells and cellular processes. It can attenuate left ventricular remodeling and dysfunction in a rat model of progressive heart failure . It also significantly reduces MMP-9 activity in normal human cardiac fibroblasts .
Molecular Mechanism
PD-166793 exerts its effects at the molecular level through various mechanisms. It inhibits the activity of MMPs, which are involved in the degradation of both matrix and non-matrix proteins . By inhibiting these enzymes, PD-166793 can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of PD-166793 change over time in laboratory settings. For example, PD-166793 leads to a 20% inhibition of AMP deaminase (AMPD) activity in rat heart homogenates
Dosage Effects in Animal Models
The effects of PD-166793 vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, PD-166793 has been shown to attenuate left ventricular remodeling and dysfunction in a rat model of progressive heart failure .
Metabolic Pathways
PD-166793 is involved in various metabolic pathways, primarily through its interaction with MMPs. These enzymes play a crucial role in the remodeling process by facilitating extracellular matrix turnover and inflammatory signaling .
Preparation Methods
- Synthetic routes for PD-166793 have been reported, but specific details are not widely available in the literature.
- Industrial production methods are proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
- PD-166793 likely undergoes various reactions, including oxidation, reduction, and substitution. specific reagents and conditions are not well-documented.
- Major products formed from these reactions are not explicitly reported.
Comparison with Similar Compounds
- PD-166793’s uniqueness lies in its selectivity profile, particularly its high affinity for MMP-2, -3, and -13.
- Similar compounds include other MMP inhibitors like marimastat and batimastat.
properties
IUPAC Name |
(2S)-2-[[4-(4-bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-11(2)16(17(20)21)19-24(22,23)15-9-5-13(6-10-15)12-3-7-14(18)8-4-12/h3-11,16,19H,1-2H3,(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOCABIDMCKCEG-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432421 | |
| Record name | N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199850-67-4 | |
| Record name | N-[(4′-Bromo[1,1′-biphenyl]-4-yl)sulfonyl]-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199850-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD-166793 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199850674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-166793 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U855L3SOXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



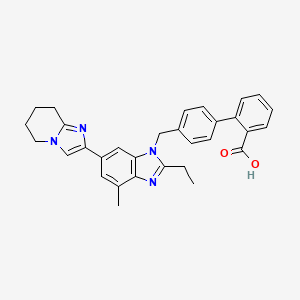




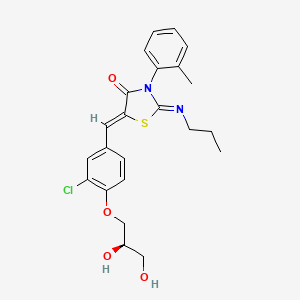
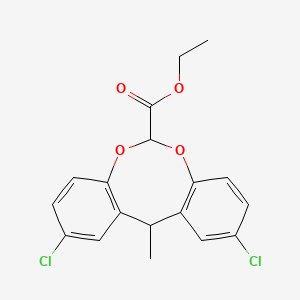


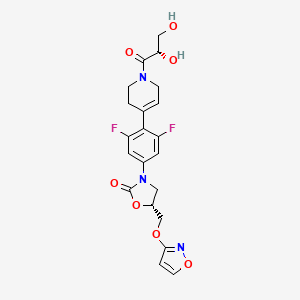
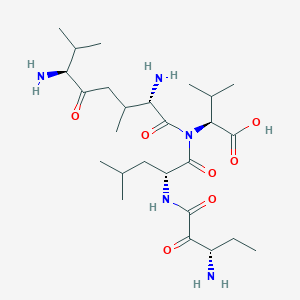


![1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1679063.png)